2-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[1-(5-BROMO-2-METHOXYBENZYL)-4-PIPERIDYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a brominated benzyl group, a piperidyl ring, and a tetrahydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-BROMO-2-METHOXYBENZYL)-4-PIPERIDYL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps:
Piperidylation: The brominated intermediate is then reacted with piperidine under basic conditions to introduce the piperidyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding quinones.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under mild conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of de-brominated derivatives.
Substitution: Formation of azides, thiols, or other substituted products.
Scientific Research Applications
2-[1-(5-BROMO-2-METHOXYBENZYL)-4-PIPERIDYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[1-(5-BROMO-2-METHOXYBENZYL)-4-PIPERIDYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in signal transduction.
Pathways Involved: The compound could modulate pathways related to neurotransmission, potentially affecting dopamine or serotonin receptors.
Comparison with Similar Compounds
Similar Compounds
- **2-[1-(5-BROMO-2-METHOXYBENZYL)-4-PIPERIDYL]-1,2,3,4-TETRAHYDROISOQUINOLINE
- 2-[1-(5-CHLORO-2-METHOXYBENZYL)-4-PIPERIDYL]-1,2,3,4-TETRAHYDROISOQUINOLINE
- 2-[1-(5-FLUORO-2-METHOXYBENZYL)-4-PIPERIDYL]-1,2,3,4-TETRAHYDROISOQUINOLINE
Uniqueness
The uniqueness of 2-[1-(5-BROMO-2-METHOXYBENZYL)-4-PIPERIDYL]-1,2,3,4-TETRAHYDROISOQUINOLINE lies in its bromine atom, which can be selectively modified to create a variety of derivatives. This makes it a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C22H27BrN2O |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-4-yl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C22H27BrN2O/c1-26-22-7-6-20(23)14-19(22)15-24-11-9-21(10-12-24)25-13-8-17-4-2-3-5-18(17)16-25/h2-7,14,21H,8-13,15-16H2,1H3 |
InChI Key |
AVGRVIJZKLTPNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC(CC2)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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